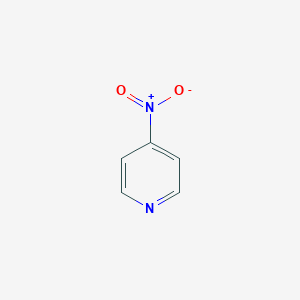

4-Nitropyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-1-3-6-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXIEMAAKBNTFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074453 | |

| Record name | Pyridine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-61-8 | |

| Record name | 4-Nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitropyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITROPYRIDINE 95% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59D3DS58ZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Advent of 4-Nitropyridine: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and seminal synthesis of 4-nitropyridine, a cornerstone heterocyclic compound in medicinal chemistry and synthetic organic chemistry. Understanding the historical context and the evolution of its synthesis provides a foundational perspective for contemporary research and development. This document details the key conceptual breakthroughs and provides a granular look at the experimental protocols that brought this important molecule to the forefront of chemical science.

The Discovery: A Tale of Activated Pyridines

The direct nitration of pyridine is an arduous task. The lone pair of electrons on the nitrogen atom readily protonates in the strongly acidic conditions required for nitration, forming the pyridinium ion. This positively charged species is highly deactivated towards electrophilic aromatic substitution, resulting in extremely low yields of nitrated products, primarily the 3-nitro isomer, under harsh conditions.

The breakthrough that paved the way for the synthesis of this compound was the discovery of pyridine-N-oxide . In 1926, Jakob Meisenheimer first reported the N-oxidation of pyridine using peroxybenzoic acid. This transformation was revolutionary because the N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The oxygen atom, through resonance, donates electron density to the pyridine ring, particularly at the 2- and 4-positions, thereby activating these positions for electrophilic attack.

This activation was the key that unlocked the efficient synthesis of 4-substituted pyridines. It was not until the late 1940s that this potential was fully realized for nitration. In 1947, Eiji Ochiai and E. Hayashi published their work on the nitration of pyridine-N-oxide, successfully synthesizing This compound-N-oxide in high yield.[1] Independently, H. J. den Hertog and J. Overhoff in the Netherlands were also investigating the reactivity of pyridine-N-oxide and reported similar findings around 1950.[2]

The final step, the deoxygenation of this compound-N-oxide to afford This compound , was subsequently developed, with reagents like phosphorus trichloride (PCl₃) becoming a standard method for this transformation.[3] This three-step sequence—N-oxidation, nitration, and deoxygenation—remains the most fundamental and historically significant route to this compound.

Core Synthetic Pathways

The logical workflow for the first synthesis of this compound is a three-stage process, starting from pyridine. Each stage represents a critical chemical transformation that collectively circumvents the inherent unreactivity of the pyridine ring to direct nitration.

Signaling Pathway of Electrophilic Substitution

The rationale behind the synthetic route is best understood by considering the electronic changes in the pyridine ring upon N-oxidation. The N-oxide group activates the 4-position for electrophilic attack, a stark contrast to the deactivation seen in the pyridinium ion.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the historical and common syntheses of this compound.

Step 1: N-Oxidation of Pyridine to Pyridine-N-Oxide

This procedure is based on early methods utilizing hydrogen peroxide in acetic acid, a safer alternative to peroxybenzoic acid.

Materials:

-

Pyridine

-

Glacial Acetic Acid

-

30-35% Hydrogen Peroxide (H₂O₂)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve pyridine in glacial acetic acid.

-

To this solution, add hydrogen peroxide portion-wise. The reaction is exothermic and the temperature should be monitored.

-

Heat the reaction mixture at 70-80°C for several hours.

-

After the reaction is complete (monitored by TLC), cool the mixture and concentrate it under reduced pressure to remove the bulk of the acetic acid.

-

Dilute the residue with water and again concentrate under vacuum.

-

Make the residue strongly alkaline by the addition of solid sodium carbonate.

-

Extract the aqueous mixture with chloroform multiple times.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield pyridine-N-oxide as a crystalline solid.

Step 2: Nitration of Pyridine-N-Oxide to this compound-N-Oxide

This protocol is representative of the original methods developed in the late 1940s.[4]

Materials:

-

Pyridine-N-Oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate Solution

Procedure:

-

In a flask, carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid while cooling in an ice bath.

-

In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, place the pyridine-N-oxide.

-

Heat the pyridine-N-oxide to approximately 60°C.

-

Slowly add the nitrating mixture dropwise from the addition funnel, maintaining the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[4]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. This will cause the product to precipitate.

-

Collect the yellow crystalline precipitate by vacuum filtration and wash it with cold water.

-

The crude this compound-N-oxide can be further purified by recrystallization from acetone or water.

Step 3: Deoxygenation of this compound-N-Oxide to this compound

This procedure utilizes phosphorus trichloride, a common and effective reagent for the deoxygenation of pyridine-N-oxides.[5]

Materials:

-

This compound-N-Oxide

-

Phosphorus Trichloride (PCl₃)

-

Chloroform (or another suitable solvent like 1,2-dichloroethane)

-

Sodium Carbonate Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve this compound-N-oxide in chloroform in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus trichloride dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a few hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker containing a cold sodium carbonate solution to neutralize the excess acid and PCl₃.

-

Separate the organic layer and extract the aqueous layer with chloroform.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported syntheses, highlighting the evolution of reaction conditions and yields.

Table 1: N-Oxidation of Pyridine

| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Peroxybenzoic Acid | Chloroform | Room Temp | 24 | ~70-80 |

| H₂O₂ / Acetic Acid | Acetic Acid | 70-80 | 3-12 | >90 |

| H₂O₂ / Maleic Anhydride | Water | 70 | 4 | ~95 |

Table 2: Nitration of Pyridine-N-Oxide

| Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) |

| Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | ~42-90+ |

| KNO₃ / H₂SO₄ | 90-100 | 5 | ~80-90 |

| Fuming HNO₃ | 100 | 6 | ~75 |

Table 3: Deoxygenation of this compound-N-Oxide

| Deoxygenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PCl₃ | Chloroform | Reflux | 2-4 | >90 |

| PBr₃ | Benzene | Reflux | 1 | ~95 |

| Fe / Acetic Acid | Acetic Acid | Reflux | 1-2 | ~85-95 |

| NaBH₄ / CoCl₂ | Methanol | Room Temp | 0.5 | >90 |

| Continuous Flow (PCl₃) | Acetonitrile/DCE | 50 | 5 min | 83 (overall) |

Note: Yields can vary significantly based on the specific reaction scale and purification methods.[4][5]

Conclusion

The discovery and development of the synthesis of this compound represent a significant chapter in the history of heterocyclic chemistry. The initial challenge of pyridine's inertness to electrophilic substitution was elegantly overcome by the strategic use of the N-oxide functionality. This conceptual leap not only provided a practical route to this compound but also opened up a vast field of pyridine chemistry, enabling the synthesis of a multitude of derivatives that are now integral to the pharmaceutical and agrochemical industries. The evolution from early batch processes to modern continuous flow methodologies underscores the ongoing innovation in synthetic chemistry, continually refining these foundational reactions for greater efficiency and safety. For researchers and drug development professionals, a deep understanding of this history provides not only a practical toolkit of synthetic methods but also an appreciation for the creative problem-solving that drives chemical innovation.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound synthesis requested , Hive Chemistry Discourse [chemistry.mdma.ch]

- 3. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN1743313A - One-step reaction method for preparing this compound-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitropyridine is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic materials. Its chemical structure, featuring a pyridine ring activated by a strong electron-withdrawing nitro group at the C-4 position, imparts unique reactivity that is of significant interest in medicinal chemistry and drug design. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, a characteristic exploited in the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and logical diagrams to illustrate its chemical behavior.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below. For clarity, comparative data for its common precursor, this compound N-oxide, is also included to prevent potential data misattribution.

General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₂ | [1][2] |

| Molecular Weight | 124.10 g/mol | [2] |

| CAS Number | 1122-61-8 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Odor | Odorless | [1] |

| Melting Point | 49-50 °C | |

| Boiling Point | 85 °C @ 15 Torr | |

| pKa | 1.61 (at 25 °C) | [1] |

| Solubility | Sparingly soluble in water | [1] |

| Density (Predicted) | ~1.313 g/cm³ |

Note: this compound N-oxide (CAS: 1124-33-0), a common and stable precursor, has a significantly higher melting point, typically in the range of 159-164 °C.

Spectroscopic Data of this compound

Spectroscopic analysis is critical for the identification and characterization of this compound. Key experimental and expected spectral data are provided below.

| Spectroscopy | Data and Interpretation | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃): δ 8.92 (dd, J = 4.7, 1.5 Hz, 2H, H-2/H-6), 8.01 (dd, J = 4.7, 1.6 Hz, 2H, H-3/H-5). The strong deshielding of all protons is due to the electron-withdrawing effects of both the ring nitrogen and the nitro group. | |

| ¹³C NMR | Experimental data is not readily available. Based on pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm)[3], the C4 signal is expected to be significantly downfield due to the direct attachment of the NO₂ group. C2/C6 and C3/C5 signals will also be shifted. | [3] |

| IR Spectroscopy | Expected characteristic bands (cm⁻¹): ~3100-3000 (Aromatic C-H stretch), ~1600 & ~1500 (C=C & C=N ring stretch), ~1550-1475 (Asymmetric NO₂ stretch), ~1360-1290 (Symmetric NO₂ stretch). | [2] |

| UV-Vis Spectroscopy | Specific λmax data is not readily available. Pyridine absorbs at ~254 nm. The presence of the nitro group (a chromophore) in conjugation with the ring is expected to cause a bathochromic (red) shift to a longer wavelength. For comparison, this compound N-oxide absorbs in the 330-355 nm range[1]. | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are essential for its practical application in a research and development setting.

Protocol 1: Two-Step Continuous Flow Synthesis of this compound

This modern and scalable method involves the nitration of pyridine N-oxide followed by a deoxygenation reaction.

Step 1: Nitration of Pyridine N-oxide to this compound N-oxide

-

Reagent Preparation : Prepare a nitrating mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Reaction Setup : In a continuous flow reactor, establish separate feed lines for a solution of pyridine N-oxide and the nitrating mixture.

-

Execution : Pump the reactant streams into a mixing zone and then through a heated reaction coil (typically >90 °C). The residence time in the coil is optimized to ensure complete conversion.

-

Work-up : The output stream from the reactor is continuously fed into a quenching solution of ice water. The pH is then carefully neutralized with a base, such as sodium carbonate, causing the this compound N-oxide to precipitate.

-

Isolation : The precipitated product is isolated via filtration and washed before being used in the next step.

Step 2: Deoxygenation to this compound

-

Reagent Preparation : Prepare a solution of a deoxygenating agent, such as phosphorus trichloride (PCl₃), in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup : The this compound N-oxide from the previous step is dissolved in a solvent like 1,2-dichloroethane (DCE).

-

Execution : In a second flow reactor, the streams of this compound N-oxide and PCl₃ are mixed and passed through a heated reaction coil (e.g., 50 °C) with a short residence time (e.g., 5 minutes).

-

Work-up : The output stream is cooled, and the reaction is quenched with water. The mixture is neutralized with sodium carbonate, and the organic phase is separated.

-

Isolation : The organic solution is dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Reduction of this compound N-oxide to 4-Aminopyridine

This protocol demonstrates a key transformation of the this compound scaffold, which is often performed on the N-oxide derivative.

-

Reaction Setup : To a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add this compound N-oxide and a 25-30% aqueous solution of sulfuric acid.

-

Addition of Reducing Agent : While stirring, gradually add iron powder. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.[1]

-

Reaction : After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[1]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and filter to remove the iron salts. Neutralize the filtrate with sodium carbonate.

-

Isolation : The product can be isolated by one of two methods:

-

Method A (Extraction) : Extract the neutralized aqueous solution with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 4-aminopyridine.

-

Method B (Crystallization) : Concentrate the filtrate on a rotary evaporator, extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling the benzene solution will yield crystalline 4-aminopyridine.

-

Visualizations of Workflows and Reactions

The following diagrams, generated using DOT language, illustrate the key synthetic and reactive pathways for this compound.

Caption: Synthetic workflow for this compound from pyridine.

Caption: Key chemical reactions of this compound.

References

4-Nitropyridine CAS number and molecular weight

For researchers, scientists, and professionals in drug development, 4-Nitropyridine is a pivotal chemical intermediate. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, with a focus on its role in the creation of novel therapeutic agents.

Core Chemical Identity

This compound is a yellow crystalline solid that serves as a fundamental building block in organic synthesis. Its core identifiers are essential for accurate sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 1122-61-8 |

| Molecular Formula | C₅H₄N₂O₂ |

| Molecular Weight | 124.10 g/mol |

| IUPAC Name | This compound |

| Synonyms | Pyridine, 4-nitro- |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in various chemical reactions.

| Property | Value |

| Appearance | Yellow crystalline solid |

| Odor | Odorless |

| Solubility | Sparingly soluble in water |

| pKa | 1.61 (at 25°C) |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C |

Synthesis of this compound

The synthesis of this compound is a well-established process, often involving the nitration of pyridine N-oxide followed by deoxygenation. A two-step continuous flow synthesis has been developed to enhance safety and yield.

Experimental Protocol: Two-Step Continuous Flow Synthesis

This method minimizes the accumulation of the highly energetic and potentially explosive nitration product, making it suitable for safer scale-up.

Step 1: Nitration of Pyridine N-oxide to this compound N-oxide

-

Reagents : Pyridine N-oxide, fuming Nitric Acid (HNO₃), and concentrated Sulfuric Acid (

A Deep Dive into the Electronic Landscape of 4-Nitropyridine: A Theoretical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic structure of 4-nitropyridine. By leveraging computational chemistry, we can unlock a deeper understanding of this molecule's properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science. This document outlines the key computational methodologies, presents quantitative data from relevant studies, and visualizes the underlying theoretical concepts.

Introduction: The Significance of this compound's Electronic Structure

This compound is a heterocyclic compound of significant interest due to the interplay between the electron-donating pyridine ring and the potent electron-withdrawing nitro group. This intramolecular relationship governs the molecule's chemical reactivity, stability, and spectroscopic properties. A thorough understanding of its electronic structure is paramount for designing novel drug candidates, functional materials, and catalysts. Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate these properties at the atomic level.

Theoretical Framework: Modeling the Quantum World

The electronic structure of a molecule is described by the distribution of its electrons in various molecular orbitals. Theoretical chemistry provides a framework to model this distribution and predict molecular properties.

-

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a many-electron system can be determined by using the electronically degenerate ground state as the functional. In practice, the Kohn-Sham formalism is used to map the complex interacting electron system onto a fictitious system of non-interacting electrons moving in an effective potential.

-

Molecular Orbital (MO) Theory: MO theory describes the behavior of electrons in a molecule in terms of combinations of atomic wave functions. The resulting molecular orbitals can extend over all the atoms in the molecule.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is the outermost orbital containing electrons and often acts as an electron donor. Its energy level is crucial in determining the molecule's ionization potential and its reactivity towards electrophiles.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the innermost orbital without electrons and can act as an electron acceptor. Its energy level is related to the electron affinity and reactivity towards nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily excited.[1]

-

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of the bonding and electron density distribution within a molecule. It is used to understand charge transfer, hyperconjugation, and other intramolecular interactions.

Computational Methodologies: The Virtual Experiment

The following section details a typical computational protocol for analyzing the electronic structure of this compound, based on methodologies reported for similar pyridine derivatives.[2][3]

Geometry Optimization and Vibrational Analysis

-

Initial Structure: The initial 3D structure of the this compound molecule is constructed.

-

Computational Method: Geometry optimization is performed using DFT. A common and effective functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: A suitable basis set, such as 6-311++G(d,p), is chosen to provide a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" adds polarization functions to heavy atoms and hydrogen, respectively, allowing for more flexibility in the orbital shapes.

-

Optimization Criteria: The geometry is optimized until a stationary point on the potential energy surface is found, characterized by the forces on the atoms being close to zero.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies indicates a stable structure.

Electronic Property Calculations

-

Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are calculated at the optimized geometry.

-

Electron Density and Charge Distribution: NBO analysis is performed to determine the natural atomic charges on each atom and to analyze intramolecular charge transfer.

-

Aromaticity: Nucleus-Independent Chemical Shift (NICS) is a common method to evaluate the aromaticity of a cyclic system. NICS values are typically calculated at the geometric center of the ring (NICS(0)). More negative NICS values generally indicate stronger aromatic character.

Results and Discussion: Quantifying the Electronic Structure

While comprehensive theoretical data specifically for this compound is not as abundant as for its N-oxide derivative, studies on a series of nitropyridines provide valuable quantitative insights.[3]

Stability and Aromaticity of Nitropyridine Isomers

The stability of different nitropyridine isomers can be compared by examining their total electronic energies. The aromaticity, a key factor in the stability and reactivity of the pyridine ring, can be quantified using NICS(0) values.

| Compound | Total Electronic Energy (Hartree) at B3LYP/6-31G(d,p) | NICS(0) (ppm) |

| Pyridine | -247.79 | -8.08 |

| 2-Nitropyridine | -452.33 | -9.22 |

| 3-Nitropyridine | -452.33 | -8.76 |

| This compound | -452.32 | -10.54 |

Data sourced from a DFT study on nitro derivatives of pyridine.[3]

From the table, we can observe that this compound possesses the most negative NICS(0) value among the mono-substituted isomers, suggesting that the substitution pattern in this compound enhances the aromatic character of the pyridine ring compared to the other isomers.

Frontier Molecular Orbitals and Intramolecular Charge Transfer

The electronic properties of this compound are dominated by the interaction between the pyridine ring and the nitro group. The visualization below illustrates the general workflow for such a computational study.

Caption: A general workflow for the computational analysis of this compound.

The strong electron-withdrawing nature of the nitro group leads to a significant intramolecular charge transfer (ICT) from the pyridine ring to the nitro group. This ICT is a key feature of the molecule's electronic structure.

Caption: Intramolecular charge transfer from the pyridine ring to the nitro group.

For a closely related molecule, 4-amino-3-nitropyridine, DFT calculations (B3LYP/6-311++G(d,p)) have been performed, providing an example of typical frontier molecular orbital energies.[2]

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -3.11 |

| HOMO-LUMO Gap | 3.78 |

Data for 4-amino-3-nitropyridine, provided for illustrative purposes.[2]

The HOMO in such systems is typically localized on the pyridine ring, while the LUMO is predominantly centered on the electron-withdrawing nitro group. The energy gap of 3.78 eV for 4-amino-3-nitropyridine suggests a molecule with considerable stability, but one that is still reactive enough for potential applications in drug design. The exact values for this compound will differ, but the qualitative picture of the orbital distributions and the importance of the HOMO-LUMO gap remain the same.

Conclusion

Theoretical studies provide an indispensable toolkit for elucidating the electronic structure of this compound. Through methods like DFT, we can obtain detailed, quantitative information about the molecule's stability, aromaticity, and electron distribution. This knowledge is crucial for predicting its reactivity and for the rational design of new molecules with desired properties for applications in drug development and beyond. The insights gained from computational analysis guide experimental efforts, saving time and resources in the discovery and development pipeline.

References

The Dawn of 4-Nitropyridine Reactivity: A Technical Guide to Early Investigations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational literature on the reactivity of 4-nitropyridine, a key heterocyclic compound that has paved the way for advancements in medicinal chemistry and materials science. The early investigations into its chemical behavior, primarily focusing on nucleophilic aromatic substitution, laid the groundwork for the synthesis of a vast array of functionalized pyridine derivatives. This document provides a concise yet comprehensive overview of these pioneering studies, with a focus on experimental methodologies and quantitative data.

Core Reactivity: Nucleophilic Aromatic Substitution

Early research quickly established that the electron-withdrawing nature of the nitro group at the 4-position of the pyridine ring, in conjunction with the electron-deficient character of the ring itself, renders the C4 carbon highly susceptible to nucleophilic attack. This activation facilitates the displacement of the nitro group by a variety of nucleophiles, a process known as nucleophilic aromatic substitution (SNAr).

The general mechanism for this transformation is depicted below:

Summary of Early Nucleophilic Substitution Reactions

The initial explorations into the reactivity of this compound and its precursor, this compound-N-oxide, involved a range of nucleophiles. The following table summarizes the key findings from this early period, showcasing the versatility of this reaction.

| Starting Material | Nucleophile | Product | Observations |

| This compound-N-oxide | Sodium Ethoxide | 4-Ethoxypyridine-N-oxide | The nitro group is readily displaced by the ethoxide ion.[1] |

| This compound-N-oxide | Hydroxide (H₂O₂) | 4-Hydroxypyridine-N-oxide | Facile replacement of the nitro group to form the corresponding hydroxypyridine derivative. |

| This compound-N-oxide | Halide Ions (Cl⁻, Br⁻) | 4-Halopyridine-N-oxides | Demonstrates the utility in synthesizing 4-halopyridines.[2] |

| This compound-N-oxide | Iron/Acid | 4-Aminopyridine | The nitro group is reduced to an amino group, often following a substitution reaction.[3] |

Key Experimental Protocols from Early Literature

While the full experimental details from the earliest publications are not always readily accessible, the following protocols have been reconstructed based on available summaries and abstracts from the foundational work of researchers like H. J. den Hertog. These represent the typical methodologies employed in the mid-20th century.

Protocol 1: Synthesis of 4-Ethoxypyridine-N-oxide from this compound-N-oxide

This procedure is representative of the nucleophilic substitution of the nitro group with an alkoxide.

Methodology:

-

Preparation of Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving a molar equivalent of sodium metal in absolute ethanol under anhydrous conditions.

-

Reaction: this compound-N-oxide is added to the freshly prepared sodium ethoxide solution.

-

Heating: The reaction mixture is heated under reflux for a specified period.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent (e.g., chloroform).

-

Isolation: The organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude 4-ethoxypyridine-N-oxide.

-

Purification: The product can be further purified by recrystallization or distillation under reduced pressure.

Protocol 2: Synthesis of 4-Aminopyridine via Reduction

This protocol outlines the conversion of the nitro group to an amino group, a crucial transformation for the synthesis of many pharmaceutical precursors.

Methodology:

-

Reaction Setup: this compound-N-oxide is suspended in a mixture of a mineral acid (e.g., hydrochloric acid or sulfuric acid) and water.

-

Reducing Agent: Iron filings are added portion-wise to the stirred suspension.

-

Heating: The reaction mixture is heated, often to reflux, to facilitate the reduction.

-

Neutralization: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium carbonate, to precipitate iron salts.

-

Filtration: The reaction mixture is filtered to remove the iron salts.

-

Extraction: The filtrate is extracted with an organic solvent (e.g., ethyl acetate).[3]

-

Isolation: The organic extracts are combined, dried, and the solvent is evaporated to yield crude 4-aminopyridine.[3]

-

Purification: The product can be purified by recrystallization.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of this compound reactivity in the early 20th century.

Conclusion

The early investigations into the reactivity of this compound were instrumental in establishing the principles of nucleophilic aromatic substitution in heterocyclic chemistry. The work of pioneering chemists, through meticulous experimentation, demonstrated the facile displacement of the nitro group, opening up synthetic routes to a wide variety of 4-substituted pyridines. These foundational studies continue to be relevant for modern drug discovery and development, where the pyridine scaffold remains a privileged structure. The experimental protocols and reactivity data from this era, while lacking the sophistication of modern analytical techniques, provide a clear and enduring understanding of the fundamental chemical properties of this important molecule.

References

- 1. Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and 2- and 4-bromo-, 4-chloro-, 2-, 3-, and 4-nitro-, 4-chloro-3,5-dimethyl-, and 3,5-dimethyl-4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.org [mdpi.org]

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-nitropyridine, a key heterocyclic aromatic organic compound. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and logical frameworks for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.92 | dd | J₁ = 4.7 Hz, J₂ = 1.5 Hz | H-2, H-6 |

| 8.01 | dd | J₁ = 4.7 Hz, J₂ = 1.6 Hz | H-3, H-5 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 151.3 | C-2, C-6 |

| 145.0 | C-4 |

| 124.5 | C-3, C-5 |

Solvent: Not specified in the available literature.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1340 | Strong | Symmetric NO₂ stretch |

| ~850 | Strong | C-N stretch |

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull).

Table 4: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) |

| ~280 nm | Dichloromethane | Data not available |

Note: The λmax of this compound is solvent-dependent.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation. The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used for chemical shift referencing.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans is typically required due to the low natural abundance of ¹³C (e.g., 128 scans or more).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.

-

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., dichloromethane, ethanol, or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0). A typical concentration for analysis is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Use quartz cuvettes with a 1 cm path length for both the sample and a solvent blank.

-

-

Instrument Parameters:

-

Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended.

-

Wavelength Range: Scan from a higher wavelength to a lower wavelength (e.g., 400 nm to 200 nm).

-

Scan Speed: A medium scan speed is generally sufficient.

-

Baseline Correction: Perform a baseline correction using a cuvette filled with the same solvent used to prepare the sample solution.

-

Analysis: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and logical connections in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 4-Nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 4-nitropyridine in common organic solvents. Despite a thorough review of publicly available scientific literature and databases, specific quantitative solubility data for this compound remains elusive. Consequently, this document focuses on providing a robust framework for researchers to determine the solubility of this compound through established experimental protocols. A detailed methodology for the gravimetric determination of solubility is presented, alongside a discussion of the theoretical solubility profile based on the compound's physicochemical properties. This guide is intended to be a foundational resource for scientists and professionals in drug development and other research fields requiring solubility data for this compound.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₂. Its structure consists of a pyridine ring substituted with a nitro group at the fourth position. The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring significantly influences its chemical and physical properties, including its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including its use as a synthetic intermediate in the pharmaceutical and agrochemical industries.

Quantitative Solubility Data

Theoretical Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses both polar (the nitro group and the pyridine nitrogen) and non-polar (the aromatic ring) characteristics.

-

Polar Solvents: In polar protic solvents like methanol and ethanol, hydrogen bonding can occur between the solvent's hydroxyl group and the nitrogen atom of the pyridine ring or the oxygen atoms of the nitro group. In polar aprotic solvents such as acetone and ethyl acetate, dipole-dipole interactions would be the primary intermolecular force. Therefore, this compound is expected to exhibit moderate to good solubility in these solvents.

-

Non-polar Solvents: In non-polar solvents like hexane and toluene, the solubility is expected to be limited due to the significant polarity of the this compound molecule. Van der Waals forces would be the predominant interaction, which may not be sufficient to overcome the solute-solute interactions in the crystal lattice.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[1][2][3][4][5] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This may take several hours to days, depending on the solvent and the compound. It is advisable to periodically analyze samples until a constant concentration is observed.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles. The filter material should be compatible with the organic solvent used.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish or vial.

-

Carefully evaporate the solvent. This can be achieved by gentle heating in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator. For volatile solvents, evaporation at room temperature in a fume hood may be sufficient.

-

Once the solvent is completely removed, place the container with the solid residue in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

-

Weigh the container with the dry this compound residue on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of filtered solution (mL)] x 100

The solubility can also be expressed in other units, such as mol/L, by converting the mass of the solute to moles using its molar mass.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of this compound solubility.

Conclusion

While quantitative solubility data for this compound in common organic solvents are not readily found in the public domain, this guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the gravimetric method offers a reliable approach for determining the solubility of this compound. The theoretical solubility profile, based on the molecular structure, serves as a preliminary guide for solvent selection. By following the methodologies outlined in this document, researchers and drug development professionals can obtain the accurate and precise solubility data required for their specific applications.

References

Unlocking the Potential: A Technical Guide to the Research Applications of 4-Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-nitropyridine represent a versatile class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines. The presence of the electron-withdrawing nitro group at the 4-position of the pyridine ring profoundly influences the molecule's electronic properties, rendering it a valuable scaffold in medicinal chemistry, a precursor for advanced materials with unique optical properties, and a component in innovative catalytic systems. This technical guide provides an in-depth exploration of the current and potential research applications of this compound derivatives, offering a comprehensive resource for researchers and professionals in drug development and materials science. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows to facilitate a deeper understanding and further investigation into this promising class of compounds.

Core Research Applications

The unique chemical structure of this compound derivatives underpins their broad spectrum of applications. The key areas of active research include their use as anticancer agents, enzyme inhibitors, nonlinear optical materials, and catalysts.

Medicinal Chemistry: A Focus on Anticancer Activity

A primary area of investigation for this compound derivatives is in the development of novel anticancer therapeutics.[1] These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action is often multifaceted, involving the inhibition of key enzymes in cell cycle regulation and the induction of apoptosis.

Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [2] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | >10 | [2] |

| Pyridine Derivative 14n (IDH2 Inhibitor) | IDH2 R140Q mutant | 0.0546 | [3] |

| Pyridine Derivative 1 (CDK2 Inhibitor) | HCT-116 (Colon) | >10 | [4] |

| Pyridine Derivative 1 (CDK2 Inhibitor) | MCF-7 (Breast) | >10 | [4] |

| Pyridine Derivative 1 (CDK2 Inhibitor) | HepG2 (Liver) | >10 | [4] |

| Pyridine Derivative 1 (CDK2 Inhibitor) | A549 (Lung) | >10 | [4] |

| Pyridine Derivative 4 (CDK2 Inhibitor) | HCT-116 (Colon) | 8.52 ± 0.71 | [4] |

| Pyridine Derivative 4 (CDK2 Inhibitor) | MCF-7 (Breast) | 9.14 ± 0.83 | [4] |

| Pyridine Derivative 4 (CDK2 Inhibitor) | HepG2 (Liver) | 7.43 ± 0.62 | [4] |

| Pyridine Derivative 4 (CDK2 Inhibitor) | A549 (Lung) | 6.88 ± 0.59 | [4] |

Enzyme Inhibition

This compound derivatives have been identified as potent inhibitors of various enzymes implicated in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and mutant Isocitrate Dehydrogenase 2 (IDH2).[1][3][4]

CDK2 Inhibition Data

| Compound/Derivative | Target | IC50 (µM) | Reference |

| Pyridine Derivative 1 | CDK2/cyclin A2 | 0.57 ± 0.03 | [4] |

| Pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 ± 0.01 | [4] |

| Pyridine Derivative 8 | CDK2/cyclin A2 | 0.65 ± 0.04 | [4] |

| Pyridine Derivative 11 | CDK2/cyclin A2 | 0.50 ± 0.03 | [4] |

| Pyridine Derivative 14 | CDK2/cyclin A2 | 0.93 ± 0.08 | [4] |

Materials Science: Nonlinear Optical (NLO) Properties

The significant dipole moments and hyperpolarizability of this compound derivatives make them attractive candidates for applications in nonlinear optics.[5] These materials can be used in devices for optical signal processing and laser radiation protection.[6]

Nonlinear Optical Properties Data

| Compound | Dipole Moment (μ) (Debye) | Second-Order Hyperpolarizability (β) (esu) | Third-Order Hyperpolarizability (γ) (esu) | Reference |

| This compound N-oxide (NPO) | 0.97 | - | - | [5] |

| 3-Methyl-4-nitropyridine N-oxide (POM) | 0.89 | - | - | [5] |

| 2-aminopyridinium p-toluenesulphonate (APPTS) | - | - | 1.35 x 10⁻³⁶ | [6] |

Catalysis

This compound derivatives, particularly in the form of their copper complexes, have shown catalytic activity in oxidation reactions. A notable example is the oxidation of catechol to o-quinone, a reaction of interest in biomimetic chemistry and organic synthesis.[7]

Catalytic Activity Data: Oxidation of Catechol

| Ligand (Pyrazole Derivative) | Copper (II) Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |

| L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 | [7] |

| L2 | CuSO₄ | Methanol | 33.56 | - | [7] |

| L2 | Cu(NO₃)₂ | Methanol | 32.86 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound

This protocol describes a two-step continuous flow synthesis from pyridine N-oxide.[8]

Step 1: Nitration of Pyridine N-oxide

-

Reagents: Pyridine N-oxide, Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).

-

Procedure:

-

Prepare a solution of pyridine N-oxide.

-

In a continuous flow reactor, mix the pyridine N-oxide solution with a nitrating mixture of HNO₃ and H₂SO₄.

-

Maintain the reaction temperature and residence time to ensure complete conversion to this compound N-oxide.

-

Employ continuous extraction to separate the product.

-

Step 2: Reduction of this compound N-oxide

-

Reagents: this compound N-oxide, Phosphorus Trichloride (PCl₃), 1,2-dichloroethane, acetonitrile.

-

Procedure:

-

The 1,2-dichloroethane phase containing this compound N-oxide from the previous step is injected into a second tube coil reactor.

-

Simultaneously, a solution of PCl₃ in acetonitrile is pumped into the reactor.

-

The reduction reaction is carried out at 50°C with a residence time of 5 minutes.[9]

-

The output stream is collected, cooled, and neutralized with sodium carbonate.

-

The product is extracted with 1,2-dichloroethane, dried over sodium sulfate, and the solvent is evaporated to yield this compound.[9]

-

MTT Assay for Cell Viability

This protocol outlines the procedure for assessing the cytotoxicity of this compound derivatives against cancer cell lines.[8][10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium and add 100 µL of the dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

-

Solubilization: Remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

CDK2 Kinase Inhibition Assay

This protocol describes a luminescent-based assay for screening inhibitors of CDK2 activity.[12][13][14]

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into a 384-well plate. Include a DMSO-only negative control.

-

Enzyme and Substrate Preparation: Prepare a master mix containing recombinant human CDK2/Cyclin A2 or CDK2/Cyclin E1 enzyme and a suitable substrate peptide (e.g., derived from Histone H1) in a kinase assay buffer.

-

Reaction Initiation: Add the enzyme/substrate master mix to the wells containing the compounds.

-

ATP Addition: Add an ATP solution to all wells to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

ADP Detection: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the CDK2 activity. Calculate the percent inhibition for each compound and determine the IC50 values.

Signaling Pathways and Mechanisms of Action

The anticancer effects of pyridine derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and apoptosis. One such pathway involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).[2]

Caption: p53 and JNK mediated apoptosis pathway.

This proposed pathway illustrates how certain pyridine derivatives can induce G2/M phase cell cycle arrest and apoptosis in cancer cells. The upregulation and/or phosphorylation of p53 and JNK leads to a cascade of events that ultimately results in programmed cell death.

Conclusion

This compound derivatives have emerged as a highly versatile and promising class of compounds with significant potential in medicinal chemistry, materials science, and catalysis. Their demonstrated anticancer activity, coupled with their intriguing nonlinear optical properties and catalytic potential, underscores the importance of continued research in this area. This technical guide has provided a comprehensive overview of the current state of research, including quantitative data and detailed experimental protocols, to serve as a valuable resource for scientists and researchers. The logical frameworks and signaling pathways presented offer a foundation for further mechanistic studies and the rational design of new, more potent, and selective this compound derivatives for a wide range of applications. The continued exploration of this chemical scaffold is poised to yield significant advancements in drug discovery and materials innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. texaschildrens.org [texaschildrens.org]

- 11. atcc.org [atcc.org]

- 12. benchchem.com [benchchem.com]

- 13. Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.jp [promega.jp]

Thermochemical Properties of 4-Nitropyridine N-Oxide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core thermochemical properties of 4-nitropyridine N-oxide (C₅H₄N₂O₃, CAS No: 1124-33-0). While the target of interest is often this compound, its instability in the solid state makes direct experimental measurement of its thermochemical properties, such as the enthalpy of formation, challenging.[1] Consequently, this guide focuses on the more stable and well-characterized derivative, this compound N-oxide. The data and methodologies presented are crucial for understanding the energetic landscape of this class of compounds, which is vital for applications in drug development, materials science, and process safety.

This document summarizes key quantitative data, details the experimental protocols used for their determination, and provides visualizations to illustrate the relationships between these thermodynamic quantities and the experimental workflows.

Core Thermochemical Data

The thermochemical properties of this compound N-oxide have been determined through precise calorimetric and effusion techniques. The standard molar enthalpies of combustion (ΔcH°), sublimation (ΔsubH°), and formation (ΔfH°) for the crystalline solid at T = 298.15 K are summarized below. It is important to note that different studies have reported slightly varying values, which are presented here for a comprehensive comparison.

Table 1: Summary of Standard Molar Thermochemical Properties of this compound N-Oxide (at T = 298.15 K)

| Thermochemical Property | Symbol | Value (kJ·mol⁻¹) | Reference |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(cr) | -2556.3 ± 0.5 | [Acree, Tucker, et al., 1995][2] |

| -2551.0 ± 1.7 | [Lebedev, Chironov, et al., 1995][2] | ||

| Standard Molar Enthalpy of Sublimation | ΔsubH° | 108.9 ± 0.3 | [Acree, Tucker, et al., 1995][1] |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(cr) | 17.1 ± 0.8 | [Acree, Tucker, et al., 1995][1][2] |

| 11.7 ± 1.7 | [Lebedev, Chironov, et al., 1995][2] | ||

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | 126.0 ± 0.9 | Derived from Acree, et al.[1][2] |

Note: The standard molar enthalpy of formation in the gaseous state is derived from the experimental values for the solid state and the enthalpy of sublimation (ΔfH°(g) = ΔfH°(cr) + ΔsubH°).

The experimental heat capacity (Cp) for solid this compound N-oxide was not available in the literature reviewed for this guide.

Experimental Protocols

The determination of the thermochemical data presented above relies on meticulous experimental procedures. The following sections detail the methodologies for the key experiments cited.

Static-Bomb Calorimetry (for Enthalpy of Combustion)

The standard enthalpy of combustion is determined using a static-bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

Methodology:

-

Sample Preparation: A pellet of crystalline this compound N-oxide of a known mass (typically around 1 gram) is placed in a crucible inside the calorimeter's bomb.

-

Bomb Assembly: A fuse wire (often platinum or iron) is connected to electrodes within the bomb, positioned to contact the sample pellet.

-

Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are placed in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the ignition wire. The energy equivalent of the calorimeter (heat capacity, Ccal), determined by burning a standard substance like benzoic acid, is used to calculate the total heat released (q). The standard enthalpy of combustion is then calculated from this value, accounting for the mass of the sample and converting from a constant volume process (ΔU) to a constant pressure process (ΔH).

Microcalorimetry and Knudsen Effusion (for Enthalpy of Sublimation)

The standard enthalpy of sublimation, the energy required for a substance to transition from solid to gas, was determined using microcalorimetry and the Knudsen effusion method.

Methodology (Knudsen Effusion):

-

Cell Preparation: A small amount of the this compound N-oxide sample is placed into a Knudsen cell, a small container with a precisely machined, small orifice (typically < 1 mm in diameter).

-

Vacuum System: The cell is placed inside a high-vacuum chamber. The system is evacuated to a pressure low enough that the mean free path of the effusing molecules is much larger than the orifice diameter, preventing intermolecular collisions in the vicinity of the orifice.

-

Isothermal Measurement: The cell is heated to and maintained at a constant, known temperature. At this temperature, the sample establishes a vapor pressure inside the cell.

-

Mass Loss Measurement: Molecules from the vapor phase effuse through the orifice into the vacuum. The rate of mass loss ( dm/dt ) from the cell is measured over a period of time. This can be done by continuous measurement with a high-precision microbalance or by weighing the cell before and after the experiment.

-

Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Hertz-Knudsen equation: P = ( dm/dt ) * (1/A) * sqrt(2πRT/M) where A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures. The enthalpy of sublimation (ΔsubH°) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate the experimental workflow for bomb calorimetry and the thermodynamic cycle used to derive the enthalpy of formation.

References

Quantum Chemical Calculations for 4-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-nitropyridine and its closely related N-oxide derivative. It details the theoretical and experimental methodologies employed to elucidate the molecular structure, electronic properties, and vibrational spectra of these compounds. The information presented herein serves as a robust reference for computational chemists, materials scientists, and drug development professionals.

Introduction

This compound and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, owing to their unique electronic characteristics. The presence of the electron-withdrawing nitro group on the pyridine ring significantly influences the molecule's reactivity, polarity, and spectroscopic properties. Quantum chemical calculations are indispensable tools for understanding these properties at the molecular level, providing insights that complement and guide experimental studies. This guide summarizes key computational and experimental findings, with a focus on the methodologies and quantitative data that are crucial for research and development.

Computational Methodologies

The primary theoretical approach for investigating this compound and its analogues is Density Functional Theory (DFT), often supplemented by Møller-Plesset perturbation theory (MP2) for higher accuracy in electron correlation.

Density Functional Theory (DFT)

DFT methods are widely used for their balance of computational cost and accuracy. The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals such as B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) and PBE0 are commonly employed.[1]

-

Basis Sets: Correlation-consistent basis sets, such as aug-cc-pVTZ, are frequently used to accurately describe the electronic shells of atoms, including the diffuse functions necessary for anions and weak interactions.[1] The 6-311++G(d,p) basis set is also utilized for geometry optimization and vibrational frequency calculations.[2]

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is another method used for these systems, offering a higher level of theory for electron correlation effects compared to standard DFT functionals.[1]

Software

All quantum chemical calculations are typically performed using standard computational chemistry software packages, with GAUSSIAN 09 being a frequently cited program.[1]

Experimental Protocols

Experimental data is crucial for validating the results of quantum chemical calculations. For this compound and its N-oxide, the following experimental techniques have been utilized.

Gas-Phase Electron Diffraction (GED)

The molecular structure of this compound N-oxide has been determined using gas-phase electron diffraction monitored by mass spectrometry (GED/MS).[1][3][4] This technique provides precise measurements of bond lengths and angles in the gaseous state, which can be directly compared with the optimized geometries from quantum chemical calculations.

Vibrational Spectroscopy

-

Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectra for derivatives like 4-amino-3-nitropyridine have been recorded in the 4000-400 cm⁻¹ region.[2]

-

Fourier Transform Raman (FT-Raman) Spectroscopy: The FT-Raman spectra have been recorded in the 4000-50 cm⁻¹ region.[2]

These experimental spectra are used to validate the calculated vibrational frequencies, which are often scaled to account for anharmonicity and other systematic errors in the theoretical methods.

Quantitative Data

The following tables summarize the key quantitative data obtained from quantum chemical calculations and experimental studies on this compound and its derivatives.

Table 1: Optimized Geometric Parameters of this compound N-Oxide

Data obtained from calculations at the B3LYP/aug-cc-pVTZ level of theory and Gas-Phase Electron Diffraction (GED) experiments.[1]

| Parameter | Method | Bond Length (Å) / Angle (°) |

| Bond Lengths | ||

| N1-C2 | B3LYP | 1.378 |

| GED | 1.373 | |

| C2-C3 | B3LYP | 1.381 |

| GED | 1.377 | |

| C3-C4 | B3LYP | 1.391 |

| GED | 1.386 | |

| C4-N5 | B3LYP | 1.474 |

| GED | 1.479 | |

| N1-O6 | B3LYP | 1.289 |

| GED | 1.296 | |

| N5-O7 | B3LYP | 1.231 |

| GED | 1.228 | |

| Bond Angles | ||

| C6-N1-C2 | B3LYP | 122.2 |

| GED | 122.5 | |

| N1-C2-C3 | B3LYP | 119.5 |

| GED | 119.3 | |

| C2-C3-C4 | B3LYP | 120.3 |

| GED | 120.4 | |

| C3-C4-C5 | B3LYP | 118.2 |

| GED | 118.1 | |

| O7-N5-O8 | B3LYP | 124.6 |

| GED | 124.5 |

Table 2: Calculated Electronic Properties of 4-Amino-3-Nitropyridine

Calculations performed at the B3LYP/6-311++G(d,p) level of theory.[2]

| Property | Value |

| HOMO Energy | -6.2967 eV |

| LUMO Energy | -1.8096 eV |

| Energy Gap (HOMO-LUMO) | 4.4871 eV |

| Dipole Moment | 5.83 D |

Molecular Properties and Analysis

Geometric Structure

For this compound N-oxide, both theoretical calculations and GED experiments confirm a C₂ᵥ molecular symmetry with a planar pyridine ring.[1] The nitro group is coplanar with the pyridine ring, which allows for conjugation between the π-system of the ring and the nitro group.[1] The presence of the electron-withdrawing -NO₂ group leads to an increase in the ipso-angle and a decrease in the semipolar N→O bond length compared to unsubstituted pyridine N-oxide.[1][3][4]

Vibrational Analysis

The calculated harmonic vibrational frequencies, after scaling, show good agreement with the experimental FTIR and FT-Raman spectra.[2] A detailed interpretation of the vibrational spectra is often aided by Potential Energy Distribution (PED) analysis.[2]

Frontier Molecular Orbitals (HOMO-LUMO)